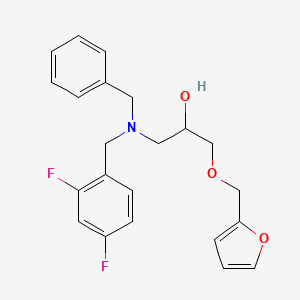

ANAT inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23F2NO3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

1-[benzyl-[(2,4-difluorophenyl)methyl]amino]-3-(furan-2-ylmethoxy)propan-2-ol |

InChI |

InChI=1S/C22H23F2NO3/c23-19-9-8-18(22(24)11-19)13-25(12-17-5-2-1-3-6-17)14-20(26)15-27-16-21-7-4-10-28-21/h1-11,20,26H,12-16H2 |

InChI Key |

MMGYTZXQNAJWRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=C(C=C(C=C2)F)F)CC(COCC3=CC=CO3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pursuit of a Cure for Canavan Disease: A Technical Guide to the Structure-Activity Relationship of Aspartoacylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of inhibitors targeting Aspartoacylase (ASPA), the enzyme implicated in Canavan disease. While publicly available SAR data for direct ASPA inhibitors remains scarce, this document synthesizes the foundational knowledge required for the rational design and evaluation of such compounds. We delve into the biochemical landscape of ASPA, detail established experimental protocols for assessing inhibitor activity, and present a case study on the inhibition of the related enzyme, Aspartate N-acetyltransferase (ANAT).

Introduction: The Challenge of Canavan Disease and the Promise of Enzyme Inhibition

Canavan disease is a rare and devastating autosomal recessive neurodegenerative disorder characterized by the spongy degeneration of the white matter in the brain.[1] The disease is caused by mutations in the ASPA gene, leading to a deficiency of the enzyme Aspartoacylase. This deficiency results in the accumulation of N-acetyl-L-aspartate (NAA) in the brain, a hallmark of the disease.[1] While gene therapy approaches are under investigation, small molecule inhibitors of enzymes in the NAA metabolic pathway present a compelling therapeutic strategy.

The primary target for inhibitor development is Aspartoacylase (ASPA) . Restoring the delicate balance of NAA by modulating its metabolism is a key therapeutic goal. An alternative, yet complementary, approach involves the inhibition of Aspartate N-acetyltransferase (ANAT) , the enzyme responsible for the synthesis of NAA. By reducing the production of NAA, ANAT inhibitors could potentially alleviate the substrate burden on a deficient ASPA enzyme.

This guide will primarily focus on the necessary groundwork for developing ASPA inhibitors, while also providing the limited available data on ANAT inhibitors as a practical example of inhibitor discovery in this therapeutic area.

Aspartoacylase (ASPA): The Therapeutic Target

Understanding the structure and function of ASPA is paramount for the rational design of effective inhibitors. ASPA is a zinc-dependent hydrolase that catalyzes the deacylation of N-acetyl-L-aspartate to L-aspartate and acetate.[1]

Key characteristics of human ASPA include:

-

Structure: The crystal structure of human ASPA reveals a catalytic domain with a zinc-binding motif, characteristic of the carboxypeptidase A family of enzymes.[2]

-

Active Site: The active site contains a catalytic zinc ion coordinated by amino acid residues. This zinc ion is crucial for activating a water molecule that initiates the hydrolytic cleavage of the amide bond in NAA.[1][2]

-

Substrate Specificity: The active site is a narrow channel that accommodates the N-acetyl-L-aspartate substrate.[2]

Caption: Enzymatic reaction catalyzed by Aspartoacylase (ASPA).

Experimental Protocols for Assessing ASPA Inhibitor Activity

The identification and characterization of ASPA inhibitors rely on robust and sensitive assay methods. Several assays have been developed to measure ASPA activity, which can be adapted for inhibitor screening.

Radiometric Assay for Aspartoacylase Activity

This method offers high sensitivity and is suitable for measuring ASPA activity in various biological samples, including cultured cells.[3]

Principle: The assay measures the conversion of radiolabeled N-acetylaspartate ([¹⁴C]NAA) to [¹⁴C]L-aspartate.

Detailed Protocol:

-

Substrate Synthesis: [¹⁴C]N-acetylaspartate is synthesized from L-[¹⁴C]Aspartate.

-

Enzyme Reaction: The enzyme source (e.g., cell lysate, purified ASPA) is incubated with a known concentration of [¹⁴C]NAA in an appropriate buffer at a controlled temperature and pH.

-

Reaction Termination: The reaction is stopped, typically by the addition of acid.

-

Product Separation: The product, [¹⁴C]L-aspartate, is separated from the unreacted substrate, [¹⁴C]NAA, using thin-layer chromatography (TLC).

-

Quantification: The amount of [¹⁴C]L-aspartate is quantified by scintillation counting of the corresponding spot on the TLC plate.

-

Inhibitor Screening: For inhibitor studies, the assay is performed in the presence of varying concentrations of the test compound. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.

Coupled Spectrophotometric Assay for Aspartoacylase Activity

This continuous assay is well-suited for high-throughput screening (HTS) of compound libraries.[4][5]

Principle: The production of L-aspartate by ASPA is coupled to a second enzymatic reaction that results in a change in absorbance. L-aspartase is used to deaminate L-aspartate, producing fumarate, which can be monitored spectrophotometrically at 240 nm.

Detailed Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 25 mM HEPES, pH 7.2), Mg(OAc)₂, β-mercaptoethanol, N-acetyl-L-aspartate (NAA), and an excess of L-aspartase.

-

Initiation of Reaction: The reaction is initiated by the addition of the ASPA enzyme source.

-

Spectrophotometric Monitoring: The increase in absorbance at 240 nm, corresponding to the formation of fumarate, is monitored over time using a UV-visible spectrophotometer.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of fumarate (ε = 2.53 mM⁻¹cm⁻¹).

-

Inhibitor Screening: Test compounds are added to the reaction mixture at various concentrations to determine their effect on the rate of the reaction and to calculate IC50 values.

Caption: High-throughput screening workflow for ASPA inhibitors.

Structure-Activity Relationship (SAR) of Aspartate N-Acetyltransferase (ANAT) Inhibitors: A Case Study

While extensive SAR data for ASPA inhibitors is not publicly available, a study on the inhibition of the related enzyme, ANAT, provides a glimpse into the process of identifying and characterizing inhibitors in this field. A high-throughput screening campaign identified several compounds that inhibit ANAT activity.

Table 1: Inhibitory Activity of Identified ANAT Inhibitors [6]

| Compound ID | IC₅₀ (µM) in Fluorescence-based Assay | IC₅₀ (µM) in Orthogonal Radiochemical Assay |

| V002-2064 | Not Reported | 20 |

| 2516-4695 | 10 | 80 |

| Cbz-L-Asp (Control) | Not Reported | 17 (Kᵢ) |

Note: The discrepancy in IC50 values for compound 2516-4695 between the two assays was attributed to interference with the detection method in the fluorescence-based assay.

This limited dataset underscores the importance of utilizing orthogonal assays to confirm hits from primary screens and to build a reliable SAR.

Hypothetical Structure-Activity Relationship for ASPA Inhibitors

Based on the known structure of the ASPA active site, we can propose a hypothetical SAR for potential inhibitors. This conceptual framework can guide the design of new chemical entities with improved potency and selectivity.

Caption: Logical relationships in the hypothetical SAR of an ASPA inhibitor.

Key considerations for a hypothetical SAR for ASPA inhibitors include:

-

Zinc-Binding Moiety: A key feature of a potent ASPA inhibitor would likely be a functional group capable of coordinating with the catalytic zinc ion in the active site. Examples include carboxylates, hydroxamates, or other known zinc-binders.

-

Mimicking the Substrate: The inhibitor scaffold should possess structural features that allow it to fit within the narrow active site channel of ASPA, mimicking the binding of the natural substrate, NAA.

-

Hydrophobic Interactions: The active site of ASPA likely contains hydrophobic pockets. Incorporating appropriate hydrophobic groups into the inhibitor structure could enhance binding affinity.

-

Hydrogen Bonding: The formation of hydrogen bonds with key amino acid residues in the active site can significantly contribute to the binding energy and, therefore, the potency of the inhibitor.

Conclusion and Future Perspectives

The development of small molecule inhibitors targeting enzymes in the NAA metabolic pathway holds significant promise for the treatment of Canavan disease. While the field of direct ASPA inhibition is still in its nascent stages, the foundational knowledge of the enzyme's structure, function, and assay methodologies provides a solid platform for future drug discovery efforts.

The path forward will require a concerted effort in high-throughput screening of diverse chemical libraries, followed by rigorous hit validation and lead optimization guided by detailed structure-activity relationship studies. The insights gained from the study of ANAT inhibitors, coupled with a rational, structure-based design approach for ASPA inhibitors, will be instrumental in advancing novel therapeutics for this devastating disease. The ultimate goal is the development of a safe and effective oral medication that can cross the blood-brain barrier and modulate NAA levels in the central nervous system, offering hope to patients and families affected by Canavan disease.

References

- 1. Aspartoacylase - Wikipedia [en.wikipedia.org]

- 2. Structure of aspartoacylase, the brain enzyme impaired in Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A radiometric assay for aspartoacylase activity in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Aspartoacylase for Potential Use in Enzyme Replacement Therapy for the Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Arylalkylamine N-acetyltransferase by Compound B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of Arylalkylamine N-acetyltransferase (AANAT) by a representative rhodanine-based inhibitor, herein referred to as Compound B2. This document details the quantitative inhibitory data, comprehensive experimental protocols for the assays used to characterize this inhibitor, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of chronobiology, pharmacology, and drug discovery who are investigating the modulation of melatonin synthesis.

Introduction to AANAT and its Inhibition

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase, is a key enzyme in the biosynthesis of melatonin.[1] It catalyzes the penultimate and rate-limiting step: the acetylation of serotonin to N-acetylserotonin.[1] Given its critical role in regulating the circadian rhythm of melatonin production, AANAT has emerged as a significant therapeutic target for sleep and mood disorders.[2] The development of potent and selective AANAT inhibitors is a crucial area of research for modulating melatonin levels and understanding its physiological and pathophysiological roles.

Compound B2 belongs to a class of rhodanine-containing compounds identified through a structure-based virtual screening approach as potent inhibitors of AANAT.[1] These compounds are designed to act as bisubstrate inhibitors, interacting with both the serotonin and acetyl-CoA binding sites of the enzyme.[1]

Quantitative Inhibitory Data

The inhibitory potency of Compound B2 and a related analog, Compound 4B, against ovine AANAT (oAANAT) has been determined using a direct acetyltransferase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (µM) | Notes |

| Compound B2 | ~10 | A rhodanine-based compound identified through virtual screening. It acts as a competitive inhibitor with respect to acetyl-CoA. |

| Compound 4B | ~20 | A structural analog of Compound B2, also from the rhodanine class of inhibitors. |

| Compound 1 | 0.358 | A potent inhibitor that covalently reacts with the AANAT product CoASH to form the highly potent, but non-cell-permeable bisubstrate inhibitor, Compound 2.[3] |

| Compound 2 | 0.144 | A highly potent, non-cell-permeable bisubstrate inhibitor formed in situ from Compound 1.[3] |

| Compound 17 | 27 | A modestly potent, cell-active rhodanine indolinone that has been the subject of optimization efforts. It demonstrated an IC50 of 100 µM in a rat pinealocyte cell assay.[3] |

Mechanism of Action

Compound B2 and its analogs are proposed to function as bisubstrate inhibitors of AANAT. Their chemical structure allows them to occupy and interact with key residues in both the serotonin and the acetyl-CoA binding pockets of the enzyme's active site. Kinetic studies have revealed that these rhodanine-based inhibitors exhibit competitive inhibition with respect to acetyl-CoA, indicating that they directly compete with the binding of this cosubstrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of Compound B2's inhibitory activity against AANAT.

AANAT Inhibition Assay (Spectrophotometric Method)

This assay quantitatively measures the enzymatic activity of AANAT by monitoring the production of Coenzyme A (CoA) from the acetyl-CoA substrate.

Materials:

-

Purified recombinant ovine AANAT (oAANAT)

-

Tryptamine (substrate)

-

Acetyl-CoA (cosubstrate)

-

Compound B2 (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 0.1 M ammonium acetate, pH 6.8

-

α-ketoglutarate dehydrogenase (α-KGDH)

-

α-ketoglutarate

-

NAD+

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing:

-

Assay Buffer (to final volume)

-

Tryptamine (final concentration, e.g., 500 µM)

-

α-ketoglutarate (final concentration, e.g., 1 mM)

-

NAD+ (final concentration, e.g., 1 mM)

-

α-KGDH (sufficient units to ensure the reaction is not rate-limiting)

-

Compound B2 at various concentrations (a dilution series is recommended to determine IC50). A vehicle control (e.g., DMSO) should be included.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-determined concentration of oAANAT to each well.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The production of NADH by α-KGDH, which is coupled to the AANAT-catalyzed production of CoA, results in this absorbance change.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percent inhibition for each concentration of Compound B2 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Melatonin Production Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit AANAT activity in a more physiologically relevant context by measuring the reduction in melatonin synthesis in cultured pinealocytes.

Materials:

-

Rat pinealocyte cell culture

-

Norepinephrine (to stimulate melatonin production)

-

Compound B2 (or other inhibitors)

-

Culture medium (e.g., DMEM)

-

Melatonin ELISA kit or LC-MS/MS for melatonin quantification

Procedure:

-

Cell Culture: Culture rat pinealocytes in appropriate multi-well plates until they reach the desired confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of Compound B2 (or other inhibitors) for a predetermined period (e.g., 1-2 hours) prior to stimulation. Include a vehicle control.

-

Stimulation: Add norepinephrine (e.g., 10 µM final concentration) to the culture medium to stimulate the melatonin synthesis pathway.

-

Incubation: Incubate the cells for a specific duration (e.g., 6 hours) to allow for melatonin production and secretion into the medium.

-

Sample Collection: Collect the culture medium from each well.

-

Melatonin Quantification: Quantify the concentration of melatonin in the collected medium using a validated method such as an ELISA kit or LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of melatonin production for each inhibitor concentration relative to the norepinephrine-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Melatonin Synthesis Pathway and Inhibition by Compound B2

References

- 1. Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Conceptual Framework of ANAT Inhibition on Sleep-Wake Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the foundational role of Arylalkylamine N-acetyltransferase (ANAT) in the regulation of sleep-wake cycles and delves into the theoretical impact of its inhibition. While specific data on a compound denoted as "ANAT inhibitor-2" is not publicly available, this document serves as a comprehensive overview of the core mechanism of ANAT. It outlines the melatonin synthesis pathway, the potential consequences of its disruption through inhibition, and a generalized experimental framework for investigating such compounds. This guide is intended to provide a strong conceptual basis for researchers and professionals in drug development interested in novel therapeutic strategies for sleep and circadian rhythm disorders.

Introduction to Arylalkylamine N-acetyltransferase (ANAT)

Arylalkylamine N-acetyltransferase, also known as AANAT or serotonin N-acetyltransferase (SNAT), is a pivotal enzyme in the biosynthesis of melatonin.[1][2] This enzyme is highly conserved across various species and plays a critical, rate-limiting role in the rhythmic production of melatonin in the pineal gland.[2][3] The expression and activity of ANAT are under the control of the circadian clock, which is influenced by environmental light cues.[3] This tight regulation makes ANAT a key player in the body's ability to synchronize its internal biological rhythms with the external day-night cycle.

The primary function of ANAT is to catalyze the transfer of an acetyl group from acetyl-CoA to serotonin, a reaction that produces N-acetylserotonin.[1][2] This product is then subsequently converted to melatonin. Due to its critical role in controlling the timing of melatonin production, ANAT is often referred to as the "timezyme".[4] Beyond the pineal gland, ANAT is also expressed in other tissues, such as the retina, where it may be involved in different physiological processes.[3]

The Melatonin Synthesis Pathway and the Role of ANAT

The synthesis of melatonin from the amino acid tryptophan is a multi-step enzymatic process that primarily occurs in the pineal gland. The final two steps of this pathway are of particular importance for the regulation of circadian rhythms.

-

Step 1: Serotonin Production: Tryptophan is converted to 5-hydroxytryptophan, which is then decarboxylated to form serotonin.

-

Step 2: N-acetylation of Serotonin: This is the key regulatory step where ANAT catalyzes the conversion of serotonin to N-acetylserotonin. The activity of ANAT is low during the day and increases significantly at night in response to signals from the suprachiasmatic nucleus (SCN), the body's master clock.

-

Step 3: Methylation of N-acetylserotonin: The final step involves the enzyme N-acetylserotonin O-methyltransferase (ASMT), which converts N-acetylserotonin into melatonin.

The rhythmic activity of ANAT is the primary driver of the nocturnal surge in melatonin levels, which signals to the body that it is nighttime and helps to initiate and maintain sleep.

The Conceptual Impact of ANAT Inhibition on Sleep-Wake Cycles

Given the critical role of ANAT in melatonin production, its inhibition would be expected to have a significant impact on the sleep-wake cycle. A hypothetical "this compound" would, by blocking the action of this enzyme, prevent the conversion of serotonin to N-acetylserotonin.

The primary and most direct consequence of ANAT inhibition would be a suppression of melatonin synthesis . This would lead to a blunting or complete abolition of the nocturnal rise in melatonin levels. The physiological effects of this could include:

-

Increased Sleep Latency: The time it takes to fall asleep may be significantly prolonged due to the absence of the sleep-promoting signal from melatonin.

-

Disrupted Sleep Architecture: The structure of sleep, including the relative amounts of time spent in different sleep stages (e.g., REM and NREM sleep), could be altered.

-

Circadian Rhythm Disruption: Chronic inhibition of ANAT could lead to a desynchronization of the body's internal clock with the external light-dark cycle, potentially resulting in a non-24-hour sleep-wake disorder or other circadian rhythm disturbances.

-

Altered Core Body Temperature Rhythm: Melatonin is known to influence the nocturnal drop in core body temperature, a key physiological process associated with sleep onset. ANAT inhibition could disrupt this temperature rhythm.

It is also important to consider the potential secondary effects of ANAT inhibition. The blockage of serotonin's conversion would lead to an accumulation of serotonin within the pineal gland and potentially other tissues where ANAT is active. The consequences of this localized increase in serotonin are not fully understood but could have complex effects on mood and other neurological functions.

Hypothetical Experimental Workflow for Evaluating an ANAT Inhibitor

To investigate the effects of a novel ANAT inhibitor on the sleep-wake cycle, a structured preclinical experimental workflow would be necessary. The following diagram outlines a general approach for such a study.

Quantitative Data Summary (Hypothetical)

As there is no publicly available data for a specific "this compound," the following table is a hypothetical representation of the kind of quantitative data that would be collected in a preclinical study evaluating such a compound.

| Parameter | Vehicle Control | ANAT Inhibitor (Low Dose) | ANAT Inhibitor (High Dose) |

| Sleep Latency (min) | 15.2 ± 2.1 | 28.5 ± 3.5 | 45.8 ± 5.2 |

| Total Sleep Time (min/24h) | 450 ± 25 | 410 ± 30 | 350 ± 40 |

| Wake After Sleep Onset (min) | 35 ± 5 | 60 ± 8 | 95 ± 12 |

| REM Sleep (% of Total Sleep) | 18 ± 2 | 15 ± 2.5 | 12 ± 3 |

| NREM Sleep (% of Total Sleep) | 82 ± 2 | 85 ± 2.5 | 88 ± 3 |

| Peak Melatonin Level (pg/mL) | 85 ± 10 | 30 ± 5 | < 5 |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key experiments that would be essential in the evaluation of an ANAT inhibitor.

In Vitro ANAT Inhibition Assay

-

Objective: To determine the in vitro potency of the inhibitor against ANAT.

-

Methodology:

-

Recombinant human ANAT enzyme is incubated with varying concentrations of the test inhibitor.

-

The substrates, serotonin and acetyl-CoA, are added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the amount of N-acetylserotonin produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a specific antibody-based assay (e.g., ELISA).

-

The concentration of the inhibitor that produces 50% inhibition of ANAT activity (IC50) is calculated.

-

Rodent Sleep-Wake Cycle Analysis via EEG/EMG

-

Objective: To assess the in vivo effects of the ANAT inhibitor on sleep architecture.

-

Methodology:

-

Adult male rodents (e.g., rats or mice) are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

-

Following a recovery period, the animals are habituated to the recording chambers, which are maintained on a 12:12 hour light-dark cycle.

-

Baseline sleep-wake patterns are recorded for at least 24-48 hours.

-

The ANAT inhibitor or vehicle is administered at a specific time of day (e.g., at the onset of the dark phase).

-

EEG/EMG recordings are continuously collected for at least 24 hours post-administration.

-

The recorded data is scored in epochs (e.g., 10 seconds) as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals.

-

Parameters such as sleep latency, total sleep time, wake after sleep onset, and the duration and percentage of each sleep stage are calculated and compared between the inhibitor-treated and vehicle control groups.

-

Conclusion and Future Directions

The inhibition of Arylalkylamine N-acetyltransferase represents a direct and potent mechanism for modulating the circadian system. While the therapeutic applications of such an inhibitor are not immediately obvious for sleep-promoting purposes, it could be a valuable research tool for understanding the role of melatonin in various physiological processes. Furthermore, there may be niche applications in conditions where suppressing melatonin could be beneficial. Further research is required to fully elucidate the physiological consequences of ANAT inhibition and to explore any potential therapeutic utility. The development of specific and potent ANAT inhibitors will be a critical step in advancing our understanding of circadian biology and its pharmacological manipulation.

References

- 1. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Arylalkylamine N-acetyltransferase: "the Timezyme" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures and functions of insect arylalkylamine N-acetyltransferase (iaaNAT); a key enzyme for physiological and behavioral switch in arthropods - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of ANAT Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of ANAT inhibitor-2, a small molecule inhibitor of Aspartate N-acetyltransferase (ANAT). The inhibition of this enzyme presents a promising therapeutic strategy for Canavan disease, a rare and fatal pediatric neurodegenerative disorder. This document details the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with the inhibition of ANAT.

Introduction to Canavan Disease and the Role of ANAT

Canavan disease is an autosomal recessive leukodystrophy characterized by the progressive degeneration of the brain's white matter.[1][2] The disease is caused by mutations in the ASPA gene, which leads to a deficiency of the enzyme aspartoacylase (ASPA).[2][3] ASPA is responsible for the hydrolysis of N-acetyl-L-aspartate (NAA) into L-aspartate and acetate in oligodendrocytes, the myelin-producing cells of the central nervous system.[4][5]

In Canavan disease, the lack of functional ASPA results in a toxic accumulation of NAA in the brain.[4][6] The synthesis of NAA from L-aspartate and acetyl-CoA is catalyzed by the enzyme Aspartate N-acetyltransferase (ANAT), which is encoded by the NAT8L gene.[6][7] Genetic deletion of NAT8L in mouse models of Canavan disease has been shown to normalize NAA levels and alleviate disease symptoms.[7][8] Consequently, the pharmacological inhibition of ANAT is a key therapeutic approach being investigated for the treatment of Canavan disease.[4]

This compound: Overview

This compound is a small molecule identified as an inhibitor of ANAT. It is being investigated for its potential to reduce the pathological accumulation of NAA in Canavan disease.[7]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other reported ANAT inhibitors.

| Compound | Parameter | Value | Source |

| This compound | IC50 | 20 µM | MedChemExpress[7] |

| Unnamed Potent Inhibitor | Ki | < 1 µM | Literature[6] |

Signaling Pathway

The metabolic pathway of N-acetyl-L-aspartate (NAA) in the context of Canavan disease and the therapeutic intervention point of ANAT inhibitors are depicted below. In healthy neurons, ANAT synthesizes NAA, which is then transported to oligodendrocytes and hydrolyzed by ASPA. In Canavan disease, dysfunctional ASPA leads to NAA accumulation. ANAT inhibitors block the synthesis of NAA, thereby reducing its pathological buildup.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of ANAT inhibitors are provided below. These protocols are based on the high-throughput screening cascade developed to identify human ANAT inhibitors.[6]

Fluorescence-Based High-Throughput Screening (HTS) Assay for ANAT Activity

This assay measures the activity of recombinant human ANAT by detecting the consumption of one of its substrates, acetyl-CoA, which results in the production of free Coenzyme A (CoA). The free CoA then reacts with a thiol-reactive fluorescent probe.

Materials:

-

Recombinant human ANAT

-

L-aspartate

-

Acetyl-CoA

-

Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

384-well black microplates

-

Plate reader capable of fluorescence detection

Workflow Diagram:

Procedure:

-

Prepare working solutions of L-aspartate and acetyl-CoA in the assay buffer.

-

Dispense the substrate solution into the wells of a 384-well plate.

-

Add the test compounds (like this compound) or control vehicle (e.g., DMSO) to the wells.

-

Initiate the enzymatic reaction by adding the recombinant human ANAT solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the product by adding the thiol-reactive fluorescent probe.

-

Incubate for a short period to allow the probe to react with the generated CoA.

-

Measure the fluorescence intensity using a plate reader. A decrease in fluorescence signal compared to the control indicates inhibition of ANAT.

Radioactive-Based Orthogonal Assay for ANAT Activity

This assay serves as a secondary, orthogonal method to confirm hits from the primary HTS. It directly measures the formation of radiolabeled NAA from a radiolabeled substrate, L-[U-¹⁴C] aspartate.

Materials:

-

Recombinant human ANAT

-

L-[U-¹⁴C] aspartate

-

Acetyl-CoA

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

96-well plates

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-[U-¹⁴C] aspartate, acetyl-CoA, and the test compound.

-

Initiate the reaction by adding recombinant human ANAT.

-

Incubate the reaction at 37°C for a specified time.

-

Terminate the reaction, for example, by adding acid.

-

Separate the product, ¹⁴C-NAA, from the unreacted substrate, L-[U-¹⁴C] aspartate. This can be achieved using techniques like ion-exchange chromatography.

-

Quantify the amount of ¹⁴C-NAA formed by scintillation counting. A reduction in the radioactive signal from the product fraction compared to the control indicates ANAT inhibition.

Conclusion

The inhibition of Aspartate N-acetyltransferase (ANAT) is a targeted and promising therapeutic strategy for Canavan disease. This compound represents an early-stage compound in the exploration of this therapeutic hypothesis. The development of robust high-throughput and orthogonal assays has enabled the identification and characterization of ANAT inhibitors. Further optimization of these initial hits is crucial for advancing this therapeutic concept toward clinical application for this devastating neurodegenerative disorder.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NAT8L N-acetyltransferase 8 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Assays for the identification and evaluation of histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

ANAT Inhibitor-2: A Technical Guide for Chronobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aralkylamine N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin, the primary hormone responsible for regulating the sleep-wake cycle and other circadian rhythms.[1][2] AANAT catalyzes the conversion of serotonin to N-acetylserotonin, which is the rate-limiting step in melatonin production.[2][3] The activity of AANAT is tightly regulated by the circadian clock, with its expression and activity peaking during the night.[4][5] This rhythmic production of melatonin provides a crucial signal for the body to synchronize its internal biological rhythms with the external light-dark cycle.

Inhibitors of AANAT are invaluable tools for chronobiology research, allowing for the precise manipulation of melatonin synthesis to study its role in various physiological processes.[1][3] ANAT inhibitor-2 is a commercially available compound identified as an inhibitor of AANAT with an IC50 of 20 μM. While its primary cited application is in the context of Canavan disease, its ability to inhibit AANAT makes it a potentially useful tool for investigating circadian rhythms.

This technical guide provides an in-depth overview of the use of AANAT inhibitors, with a focus on the potential applications of this compound in chronobiology studies. Due to the limited specific data available for this compound in this field, this guide draws upon the broader knowledge of AANAT inhibition and provides generalized protocols and conceptual frameworks for its use.

Mechanism of Action

The primary mechanism of action of an AANAT inhibitor is the blockade of the enzymatic conversion of serotonin to N-acetylserotonin. This inhibition directly leads to a reduction in the synthesis and secretion of melatonin.[2][3] By suppressing the nocturnal peak of melatonin, researchers can investigate the consequences of melatonin deficiency on the central and peripheral circadian clocks, as well as on downstream physiological outputs.

Quantitative Data on AANAT Inhibitors

The following table summarizes key quantitative parameters for AANAT inhibitors. While specific data for this compound in chronobiology is limited, this table provides a template for the types of data that should be generated and reported.

| Parameter | This compound | Other AANAT Inhibitors (Examples) | Reference |

| IC50 (AANAT) | 20 µM | Ro 41-1049, Ro 04-6790 | [1] |

| Effect on Melatonin Secretion | Data not available | Concentration-dependent decrease | [2] |

| Circadian Period (τ) Shift | Data not available | Phase-dependent shifts | [6] |

| Circadian Amplitude Reduction | Data not available | Potential for amplitude reduction | |

| In Vivo Efficacy | Data not available | Suppression of nocturnal melatonin | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of an AANAT inhibitor, such as this compound, on the circadian system.

In Vitro AANAT Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the inhibitor on AANAT enzymatic activity.

Methodology:

-

Enzyme Source: Use recombinant AANAT or a lysate from a cell line overexpressing AANAT.

-

Substrates: Prepare solutions of serotonin and [³H]-acetyl-CoA.

-

Inhibitor Preparation: Prepare a serial dilution of this compound.

-

Reaction: In a microplate, combine the enzyme source, serotonin, and varying concentrations of the inhibitor. Initiate the reaction by adding [³H]-acetyl-CoA.

-

Incubation: Incubate at 37°C for a defined period.

-

Stopping the Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of activated charcoal).

-

Quantification: Separate the product, [³H]-N-acetylserotonin, from the unreacted [³H]-acetyl-CoA by centrifugation and measure the radioactivity of the supernatant using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Melatonin Secretion Assay

This assay measures the effect of the inhibitor on melatonin production in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as rat pinealocytes or a human cell line endogenously or exogenously expressing AANAT.

-

Synchronization: Synchronize the cells' circadian clocks using a serum shock or dexamethasone treatment.

-

Inhibitor Treatment: Treat the cells with different concentrations of this compound at a specific circadian time (e.g., at the expected peak of AANAT activity).

-

Sample Collection: Collect the cell culture medium at various time points over a 24- or 48-hour period.

-

Melatonin Quantification: Measure the concentration of melatonin in the collected medium using an ELISA or LC-MS/MS.

-

Data Analysis: Plot melatonin concentration over time for each inhibitor concentration to determine the effect on the rhythm and overall level of melatonin secretion.

In Vivo Analysis of Circadian Behavior

This experiment assesses the impact of the AANAT inhibitor on the behavioral rhythms of a model organism.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats, housed in individual cages equipped with running wheels.[7]

-

Entrainment: Entrain the animals to a 12:12 light-dark cycle.

-

Baseline Recording: Record baseline locomotor activity for at least two weeks.

-

Inhibitor Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specific time of day.

-

Rhythm Monitoring: Continue to monitor locomotor activity under constant darkness (DD) to assess the free-running rhythm.

-

Data Analysis: Analyze the running-wheel data to determine changes in circadian parameters such as the free-running period (tau), phase shifts, and the amplitude of the rhythm.[5]

AANAT Signaling Pathway and Points of Inhibition

The regulation of AANAT activity is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for interpreting the effects of AANAT inhibitors and for identifying other potential targets for modulating melatonin synthesis.

As depicted in Figure 5, norepinephrine, released from sympathetic nerve terminals in the pineal gland during the night, activates β-adrenergic receptors, leading to an increase in intracellular cAMP and the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates AANAT, which increases its enzymatic activity and stability.[3] AANAT inhibitors can act directly on the enzyme, like this compound, or indirectly by targeting upstream kinases like PKA.[1]

Conclusion

AANAT inhibitors are powerful tools for dissecting the role of melatonin in the regulation of circadian rhythms. While specific data on the use of this compound in chronobiology research is currently limited, its known inhibitory activity against AANAT suggests its potential as a valuable research compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the chronobiological effects of this and other AANAT inhibitors. Further research is warranted to fully characterize the in vitro and in vivo effects of this compound on the circadian system, which will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing our internal clocks.

References

- 1. scbt.com [scbt.com]

- 2. Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin - Wikipedia [en.wikipedia.org]

- 4. TRPV4 Stimulation Induced Melatonin Secretion by Increasing Arylalkymine N-acetyltransferase (AANAT) Protein Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Circadian abnormalities in a mouse model of high trait anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calmodulin inhibitors produce phase shifts of circadian rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of ANAT Inhibitor-2 in Neurological Disorder Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canavan disease is a devastating and fatal pediatric neurological disorder characterized by the accumulation of N-acetylaspartate (NAA) in the brain. This accumulation is due to mutations in the ASPA gene, which encodes the enzyme aspartoacylase, responsible for NAA degradation. A promising therapeutic strategy for Canavan disease is the inhibition of NAA synthesis. The enzyme responsible for NAA synthesis is Aspartate N-acetyltransferase (ANAT), also known as N-acetyltransferase 8-like (NAT8L). This technical guide focuses on ANAT inhibitor-2, a small molecule inhibitor of ANAT, and its potential role in neurological disorder models, primarily focusing on Canavan disease. We will delve into the mechanism of action, summarize the available quantitative data, detail experimental protocols for inhibitor screening, and visualize the relevant biological pathways.

Introduction: Targeting N-Acetylaspartate Synthesis in Canavan Disease

Canavan disease is a rare, autosomal recessive leukodystrophy that manifests in early infancy with symptoms including macrocephaly, lack of head control, and severe developmental delays. The pathological hallmark of the disease is a spongy degeneration of the white matter in the brain, driven by the toxic accumulation of NAA.[1] While current treatments are palliative, research has shifted towards addressing the root cause of the disease.

One of the most promising therapeutic avenues is the reduction of NAA levels in the brain. Genetic studies in mouse models of Canavan disease have demonstrated that the knockout of the Nat8l gene, which encodes for ANAT, the enzyme that synthesizes NAA from L-aspartate and acetyl-CoA, leads to a normalization of NAA levels and a significant improvement in the disease phenotype.[1] This has spurred the search for small molecule inhibitors of ANAT that could offer a pharmacological approach to treating Canavan disease.

This compound has been identified as an inhibitor of ANAT with an IC50 of 20 μM.[2] This guide will provide an in-depth look at the methodologies used to identify such inhibitors and the broader context of their potential application.

Mechanism of Action of ANAT (NAT8L)

ANAT (NAT8L) is a key enzyme in the central nervous system, catalyzing the synthesis of NAA from L-aspartate and acetyl-CoA. NAA is one of the most abundant amino acid derivatives in the brain, and while its precise functions are still under investigation, it is believed to play roles in mitochondrial energy metabolism, myelin lipid synthesis, and as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).

In Canavan disease, the dysfunction of aspartoacylase leads to a buildup of NAA, causing osmotic stress and subsequent vacuolization and demyelination. By inhibiting ANAT, the production of NAA can be reduced, thereby alleviating the downstream pathological effects.

Signaling Pathway of NAA Synthesis and the Role of ANAT Inhibition

The synthesis of NAA is intrinsically linked to neuronal mitochondrial metabolism. The following diagram illustrates the pathway and the point of intervention for ANAT inhibitors.

Quantitative Data for ANAT Inhibitors

The identification of ANAT inhibitors has been facilitated by high-throughput screening (HTS) campaigns. The key quantitative data from the screening for ANAT inhibitors, as described by Nesuta et al. (2021), are summarized below. It is important to note that while "this compound" is mentioned as having an IC50 of 20 µM, the comprehensive data from the primary publication for this specific compound is not publicly available. The following table represents the type of data generated in such a screening cascade.

| Parameter | Value | Description | Reference |

| Enzyme | Recombinant Human ANAT (NAT8L) | The target enzyme used for the screening assays. | [1] |

| Substrates | L-aspartate, Acetyl-CoA | The natural substrates for the ANAT enzyme. | [1] |

| Km for L-aspartate | 237 µM | Michaelis-Menten constant for L-aspartate, indicating the substrate concentration at which the reaction rate is half of Vmax. | [1] |

| Km for Acetyl-CoA | 11 µM | Michaelis-Menten constant for Acetyl-CoA. | [1] |

| This compound IC50 | 20 µM | The concentration of this compound required to inhibit 50% of ANAT activity. | [2] |

| Inhibitory Mechanism (Most Potent Compound) | Uncompetitive vs. L-aspartate | The inhibitor binds to the enzyme-substrate complex, and increasing substrate concentration does not overcome inhibition. | [1] |

| Inhibitory Mechanism (Most Potent Compound) | Noncompetitive vs. Acetyl-CoA | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | [1] |

Experimental Protocols

The development of robust and reliable experimental protocols is crucial for the discovery and characterization of enzyme inhibitors. The following sections detail the methodologies employed in the high-throughput screening for ANAT inhibitors.

Recombinant Human ANAT Expression and Purification

The foundation of a successful screening campaign is the availability of a stable and active enzyme. Recombinant human ANAT is expressed in E. coli and purified for use in enzymatic assays.

High-Throughput Screening (HTS) Workflow

A fluorescence-based assay is the primary method for high-throughput screening due to its sensitivity and scalability.

Fluorescence-Based ANAT Activity Assay

This assay measures the production of Coenzyme A (CoA), a product of the ANAT-catalyzed reaction.

-

Principle: The free thiol group of the generated CoA reacts with a fluorogenic probe, such as ThioGlo®, to produce a fluorescent signal that is proportional to the enzyme activity.

-

Reagents:

-

Recombinant human ANAT

-

L-aspartate

-

Acetyl-CoA

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Fluorogenic probe (e.g., ThioGlo®)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Dispense assay buffer, L-aspartate, and acetyl-CoA into a 384-well plate.

-

Add test compounds or DMSO (for control wells).

-

Initiate the reaction by adding the ANAT enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the fluorogenic probe.

-

Measure the fluorescence intensity using a plate reader.

-

Orthogonal Radioactive Assay

To confirm the hits from the primary screen and eliminate false positives, an orthogonal assay with a different detection method is employed.

-

Principle: This assay uses radiolabeled L-[U-¹⁴C]aspartate as a substrate. The product, ¹⁴C-NAA, is separated from the unreacted substrate, and the radioactivity of the product is measured.

-

Reagents:

-

Recombinant human ANAT

-

L-[U-¹⁴C]aspartate

-

Acetyl-CoA

-

Assay buffer

-

Test compounds

-

-

Procedure:

-

Combine the enzyme, substrates (including radiolabeled aspartate), and test compound in a reaction tube.

-

Incubate at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Separate the ¹⁴C-NAA from the L-[U-¹⁴C]aspartate using a suitable method (e.g., ion-exchange chromatography).

-

Quantify the radioactivity of the ¹⁴C-NAA product using a scintillation counter.

-

Future Directions and Conclusion

The identification of this compound and other small molecule inhibitors of NAT8L represents a significant step forward in the development of a potential therapy for Canavan disease. The in-depth technical guide provided here outlines the rationale, mechanism, and methodologies central to this research.

Future work will need to focus on the medicinal chemistry optimization of these initial hits to improve their potency, selectivity, and pharmacokinetic properties, particularly their ability to cross the blood-brain barrier. In vivo studies in animal models of Canavan disease will be essential to evaluate the efficacy and safety of these compounds.

References

- 1. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Off-Target Profile of a Kinase Inhibitor

For drug development professionals, researchers, and scientists, a comprehensive understanding of a drug candidate's off-target profile is paramount for predicting potential efficacy and toxicity. This guide provides a detailed exploration of the off-target profile of a hypothetical ATP-competitive kinase inhibitor, herein referred to as ANAT inhibitor-2. The methodologies and data presented are representative of a standard preclinical off-target assessment.

Quantitative Off-Target Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

| Target Kinase | IC50 (nM) | Target Family | Primary/Off-Target |

| Target Kinase A | 15 | Tyrosine Kinase | Primary |

| Kinase B | 250 | Tyrosine Kinase | Off-Target |

| Kinase C | 800 | Serine/Threonine Kinase | Off-Target |

| Kinase D | >10,000 | Tyrosine Kinase | Off-Target |

| Kinase E | 1,200 | Serine/Threonine Kinase | Off-Target |

| Kinase F | 5,500 | Lipid Kinase | Off-Target |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of the off-target profiling data.

1. Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases.

-

Materials : Purified recombinant kinases, corresponding peptide substrates, ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure :

-

A serial dilution of this compound is prepared in the assay buffer.

-

The purified kinase and its specific peptide substrate are mixed in a 384-well plate.

-

The serially diluted this compound is added to the wells and incubated for a predetermined time (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][2][3]

-

Materials : Cell line of interest, culture medium, this compound, PBS, lysis buffer (containing protease and phosphatase inhibitors), and equipment for western blotting or mass spectrometry.

-

Procedure :

-

Cells are cultured to an appropriate confluency and treated with either vehicle control or this compound at various concentrations for a specific time.

-

The cells are harvested, washed with PBS, and resuspended in PBS.

-

The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a short duration (e.g., 3 minutes).

-

The cells are lysed by freeze-thaw cycles or sonication.

-

The soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction is quantified by western blotting or mass spectrometry.

-

A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Kinase Profiling

The following diagram illustrates the general workflow for determining the off-target profile of a kinase inhibitor using a biochemical assay.

Caption: Workflow for biochemical kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA) Workflow

This diagram outlines the key steps involved in performing a Cellular Thermal Shift Assay to validate target engagement in cells.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Off-Target Signaling Pathway

The diagram below depicts a simplified signaling pathway that could be inadvertently affected by an off-target activity of this compound, for instance, through the inhibition of "Kinase C," a hypothetical serine/threonine kinase involved in cell proliferation.

Caption: Inhibition of a hypothetical off-target signaling pathway.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ANAT Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANAT inhibitor-2 is a molecule identified as an inhibitor of Aralkylamine N-acetyltransferase (ANAT), also known as Arylalkylamine N-acetyltransferase (AANAT). ANAT is a key enzyme in the biosynthesis of melatonin, catalyzing the conversion of serotonin to N-acetylserotonin.[1][2][3] This pathway is crucial for regulating circadian rhythms and has been implicated in various physiological processes. The provided this compound has a reported IC50 of 20 µM. While some sources have linked this inhibitor to Canavan disease, it is important to note that Canavan disease is a leukodystrophy caused by the deficiency of the enzyme aspartoacylase (ASPA), which is distinct from ANAT.[4][5][6] The direct relevance of an ANAT inhibitor to Canavan disease is not clearly established in the readily available literature and may warrant further investigation.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

A summary of the known quantitative data for this compound is presented below for easy reference.

| Compound | Target | IC50 | Assay Type |

| This compound | ANAT/AANAT | 20 µM | Biochemical Assay |

Signaling Pathway

The following diagram illustrates the role of ANAT in the melatonin biosynthesis pathway. ANAT catalyzes the rate-limiting step in this process.

Caption: ANAT's role in the melatonin synthesis pathway.

Experimental Protocols

Biochemical Assay: Radiometric Measurement of ANAT Activity

This protocol is adapted from standard radiometric assays for AANAT and is suitable for determining the inhibitory potential of this compound.[7][8][9]

Principle:

The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a substrate (e.g., tryptamine or serotonin). The resulting radiolabeled product is separated from the unreacted [³H]-acetyl-CoA and quantified by liquid scintillation counting. A decrease in the formation of the radiolabeled product in the presence of this compound indicates inhibition.

Materials:

-

Recombinant human ANAT enzyme

-

This compound

-

[³H]-acetyl-CoA

-

Tryptamine hydrochloride (or Serotonin)

-

Acetyl-CoA

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Scintillation fluid

-

Chloroform

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to be tested.

-

Prepare a reaction mixture containing sodium phosphate buffer, tryptamine (40 mM), and Acetyl-CoA (2 mM).[8]

-

Prepare a solution of [³H]-acetyl-CoA. The final specific activity in the assay should be optimized based on the enzyme concentration and expected activity.[8][9]

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 25 µL of the reaction mixture.

-

Add the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Add 25 µL of [³H]-acetyl-CoA.[8]

-

Initiate the reaction by adding the ANAT enzyme solution. The final volume and enzyme concentration should be optimized for linear product formation over time.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).[9]

-

-

Product Extraction and Measurement:

-

Stop the reaction by adding a suitable volume of ice-cold buffer or by proceeding directly to extraction.

-

Add chloroform to each tube to extract the N-acetylated product.[8]

-

Vortex thoroughly for 1 minute and then centrifuge at high speed (e.g., 13,000 x g) for 1 minute to separate the phases.[8]

-

Carefully transfer a defined volume of the organic (chloroform) phase containing the radiolabeled product to a scintillation vial.

-

Evaporate the chloroform.[8]

-

Add scintillation fluid to the vial and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Experimental Workflow:

Caption: Workflow for the radiometric ANAT inhibition assay.

Cell-Based Assay: Melatonin Production in a Cellular Model

Principle:

This assay measures the ability of this compound to reduce the production of melatonin in a cellular model that endogenously or recombinantly expresses ANAT. A common model is the pinealocyte cell culture or other cell lines engineered to express the melatonin synthesis pathway enzymes.

Materials:

-

Pinealocyte cell culture or a suitable cell line (e.g., HEK293) transfected to express ANAT.

-

Cell culture medium and supplements.

-

This compound.

-

Forskolin or other inducers of the cAMP pathway to stimulate melatonin synthesis.

-

Lysis buffer.

-

Melatonin ELISA kit or LC-MS/MS for melatonin quantification.

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo).

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with an inducer like forskolin to upregulate ANAT activity and melatonin production.

-

Incubate for a period sufficient to allow for melatonin synthesis and secretion into the medium (e.g., 12-24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant for the measurement of secreted melatonin.

-

Lyse the cells to measure intracellular melatonin or for protein quantification.

-

-

Melatonin Quantification:

-

Quantify the concentration of melatonin in the supernatant and/or cell lysates using a commercial ELISA kit according to the manufacturer's instructions or by a sensitive analytical method like LC-MS/MS.

-

-

Cell Viability Assessment:

-

In a parallel plate, perform a cell viability assay to ensure that the observed decrease in melatonin production is not due to cytotoxicity of the inhibitor.

-

-

Data Analysis:

-

Normalize the melatonin levels to the total protein concentration or cell number.

-

Calculate the percentage of inhibition of melatonin production for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Workflow:

References

- 1. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering the Activity of a Newly Identified Arylalkylamine N-Acetyltransferase in the Acetylation of 5-Hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canavan Disease [brainfacts.org]

- 5. Canavan disease - Wikipedia [en.wikipedia.org]

- 6. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ANAT Inhibitor-2 in a Murine Model of Neuroinflammation and Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylacetamide deacetylase (AADAC) is a serine hydrolase primarily located in the liver and intestine, with notable expression in the brain.[1] It plays a significant role in the metabolism of various drugs and lipids.[1][2] AADAC is known to hydrolyze compounds with small acyl groups and has been implicated in the regulation of neurotransmitters, such as the conversion of N-acetylserotonin to serotonin.[1][3] This positions AADAC as a potential therapeutic target for neurological and metabolic disorders.

ANAT inhibitor-2 is a known inhibitor of Arylacetamide Deacetylase (ANAT is often used as an abbreviation for AADAC in this context) with an IC50 of 20 µM.[4] This application note provides a detailed protocol for designing and executing an in vivo animal study to evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation and associated pain. The protocols outlined below cover animal model induction, behavioral assessments, and key biochemical analyses.

Proposed Signaling Pathway and Mechanism of Action

AADAC's role in the central nervous system may involve the modulation of neurotransmitters and bioactive lipids that influence neuroinflammatory pathways. By inhibiting AADAC, this compound is hypothesized to alter the levels of specific substrates, leading to a downstream anti-inflammatory and analgesic effect. A potential mechanism involves the reduction of pro-inflammatory signaling cascades, thereby decreasing the production of cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of neuroinflammation and pain.

Figure 1: Proposed signaling pathway of this compound in neuroinflammation.

Experimental Workflow

The following workflow outlines a typical study design for evaluating the in vivo efficacy of this compound. This design includes acclimatization, induction of neuroinflammation, treatment, and subsequent behavioral and biochemical analyses.

Figure 2: Experimental workflow for in vivo study of this compound.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol describes the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS.[5]

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Sterile, pyrogen-free 0.9% saline.

-

Animal handling and injection equipment.

-

-

Procedure:

-

Prepare a fresh solution of LPS in sterile saline at a concentration of 0.1 mg/mL.

-

Administer this compound or vehicle according to the study design (e.g., oral gavage) 1 hour prior to LPS injection.

-

Inject mice intraperitoneally (i.p.) with LPS at a dose of 1 mg/kg.[6] Control animals receive an equivalent volume of sterile saline.

-

Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).

-

Behavioral testing and sample collection are performed at specified time points post-LPS injection (e.g., 4, 24, and 48 hours).

-

Behavioral Assessment of Pain

Pain-like behaviors are assessed using standardized tests for mechanical and thermal sensitivity.[7][8]

This test measures the paw withdrawal threshold to a mechanical stimulus.[9][10]

-

Apparatus: Calibrated von Frey filaments.

-

Procedure:

-

Place mice in individual compartments on an elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes.[11]

-

Apply von Frey filaments to the plantar surface of the hind paw with increasing force.[9]

-

A positive response is noted as a sharp withdrawal or licking of the paw.

-

The 50% withdrawal threshold is determined using the up-down method.[10]

-

This test measures the latency of response to a thermal stimulus.[12][13]

-

Apparatus: Hot plate apparatus with a transparent cylinder to confine the animal.

-

Procedure:

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[7][12]

-

Place the mouse on the hot plate and start a timer.

-

Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.[14]

-

A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Cytokine Measurement in Brain Tissue

Pro-inflammatory cytokine levels in the brain are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

-

Materials:

-

Commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6.

-

Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors).

-

Microplate reader.

-

-

Procedure:

-

At the study endpoint, euthanize mice and perfuse with ice-cold PBS to remove blood from the brain.

-

Dissect the brain region of interest (e.g., hippocampus or cortex) and snap-freeze in liquid nitrogen.

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) and collect the supernatant.[17][18]

-

Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

-

Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions, normalizing cytokine concentrations to the total protein content of the sample.[19][20]

-

Pharmacokinetic (PK) Study

A satellite group of animals can be used to determine the pharmacokinetic profile of this compound.[21][22]

-

Procedure:

-

Administer this compound to mice via the intended route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes) via tail vein or retro-orbital bleeding.[21][23]

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

-

Data Presentation

The following tables provide examples of how quantitative data from this study can be presented.

Table 1: In vivo Efficacy of this compound on Mechanical Allodynia (Von Frey Test)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 24h post-LPS (Mean ± SEM) |

|---|---|---|

| Vehicle + Saline | - | 4.5 ± 0.3 |

| Vehicle + LPS | - | 0.8 ± 0.1* |

| This compound + LPS | 10 | 1.9 ± 0.2# |

| This compound + LPS | 30 | 3.2 ± 0.3# |

| Positive Control + LPS | 10 | 3.5 ± 0.4# |

*p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + LPS

Table 2: In vivo Efficacy of this compound on Thermal Hyperalgesia (Hot Plate Test)

| Treatment Group | Dose (mg/kg) | Response Latency (s) at 24h post-LPS (Mean ± SEM) |

|---|---|---|

| Vehicle + Saline | - | 15.2 ± 1.1 |

| Vehicle + LPS | - | 6.5 ± 0.7* |

| This compound + LPS | 10 | 9.8 ± 0.9# |

| This compound + LPS | 30 | 12.5 ± 1.0# |

| Positive Control + LPS | 10 | 13.1 ± 1.2# |

*p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + LPS

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

|---|---|---|---|---|

| Vehicle + Saline | - | 25 ± 4 | 15 ± 3 | 30 ± 5 |

| Vehicle + LPS | - | 150 ± 12* | 120 ± 10* | 180 ± 15* |

| This compound + LPS | 10 | 95 ± 9# | 75 ± 8# | 110 ± 11# |

| This compound + LPS | 30 | 50 ± 6# | 40 ± 5# | 65 ± 7# |

| Positive Control + LPS | 10 | 45 ± 5# | 35 ± 4# | 60 ± 6# |

*p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + LPS

Table 4: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, p.o.)

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 1250 ± 150 |

| Tmax (h) | 0.5 ± 0.1 |

| AUC (0-t) (ng·h/mL) | 4500 ± 420 |

| t1/2 (h) | 2.1 ± 0.3 |

| Bioavailability (%) | 45 ± 5 |

References

- 1. Progress of arylacetamide deacetylase research in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress of arylacetamide deacetylase research in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]

- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 8. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 12. researchgate.net [researchgate.net]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. Hot plate test [panlab.com]

- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ANAT inhibitor-2 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANAT inhibitor-2 is a potent inhibitor of Arylalkylamine N-acetyltransferase (ANAT), specifically targeting the enzyme responsible for the synthesis of N-acetylaspartate (NAA) in the brain.[1] This enzyme is also known as Aspartate N-acetyltransferase (ANAT) or N-acetyltransferase 8-like (NAT8L). In the context of Canavan disease, a rare and fatal neurodegenerative disorder, the accumulation of NAA due to a deficiency in the enzyme aspartoacylase (ASPA) is a key pathological hallmark.[2][3][4] Inhibition of ANAT presents a promising therapeutic strategy to reduce the toxic buildup of NAA.[2][4] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo research settings, particularly for studies related to Canavan disease.

Mechanism of Action

In Canavan disease, mutations in the ASPA gene lead to a dysfunctional aspartoacylase enzyme. This enzyme is primarily located in oligodendrocytes and is responsible for hydrolyzing NAA into acetate and L-aspartate. The resulting accumulation of NAA in the brain contributes to the severe neurological symptoms of the disease. This compound targets the enzyme ANAT (NAT8L), which is located in neurons and catalyzes the synthesis of NAA from L-aspartate and acetyl-CoA.[4] By inhibiting ANAT, this compound directly reduces the production of NAA, thereby aiming to alleviate its toxic effects.

Signaling Pathway in Canavan Disease and Point of Intervention

The following diagram illustrates the metabolic pathway of NAA in the brain and the point of intervention for this compound.

Quantitative Data Summary